molecular formula C9H11NO2 B033064 Methyl 4-amino-3-methylbenzoate CAS No. 18595-14-7

Methyl 4-amino-3-methylbenzoate

Cat. No. B033064
M. Wt: 165.19 g/mol
InChI Key: ZHIPSMIKSRYZFV-UHFFFAOYSA-N
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Patent
US08202858B2

Procedure details

4-Amino-3-methyl-benzoic acid methyl ester (5.25 g, 32.0 mmol) was treated with a 35% solution of sulphuric acid (50 ml) and the mixture was stirred and heated until dissolution then cooled to 0° C. Sodium nitrite (2.82 g, 41.6 mmol) in water (50 ml) was added dropwise and the mixture was stirred for 5 min at 0° C. Urea was added to destroy the excess nitrite. Copper nitrate (121 g, 320 mmol) in water (11) was added then copper oxide (4.25 g, 32.0 mmol). The mixture was warmed up to room temperature over 30 min and extracted with EtOAc (×3). The organics were combined, washed with brine, dried and concentrated in vacuo. The residue was purified by flash chromatography on silica gel (eluant; 30% EtOAc:70% hexane) to yield the title compound (2.2 g, 42%).
Quantity
5.25 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
2.82 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
121 g
Type
catalyst
Reaction Step Four
Quantity
4.25 g
Type
catalyst
Reaction Step Five
Yield
42%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:12])[C:4]1[CH:9]=[CH:8][C:7](N)=[C:6]([CH3:11])[CH:5]=1.S(=O)(=O)(O)[OH:14].N([O-])=O.[Na+].NC(N)=O>O.[N+]([O-])([O-])=O.[Cu+2].[N+]([O-])([O-])=O.[Cu]=O>[CH3:1][O:2][C:3](=[O:12])[C:4]1[CH:9]=[CH:8][C:7]([OH:14])=[C:6]([CH3:11])[CH:5]=1 |f:2.3,6.7.8|

Inputs

Step One
Name
Quantity
5.25 g
Type
reactant
Smiles
COC(C1=CC(=C(C=C1)N)C)=O
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
50 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
2.82 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(=O)N
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
121 g
Type
catalyst
Smiles
[N+](=O)([O-])[O-].[Cu+2].[N+](=O)([O-])[O-]
Step Five
Name
Quantity
4.25 g
Type
catalyst
Smiles
[Cu]=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated until dissolution
STIRRING
Type
STIRRING
Details
the mixture was stirred for 5 min at 0° C
Duration
5 min
CUSTOM
Type
CUSTOM
Details
to destroy the excess nitrite
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was warmed up to room temperature over 30 min
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (×3)
WASH
Type
WASH
Details
washed with brine
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography on silica gel (eluant; 30% EtOAc:70% hexane)

Outcomes

Product
Name
Type
product
Smiles
COC(C1=CC(=C(C=C1)O)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.2 g
YIELD: PERCENTYIELD 42%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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